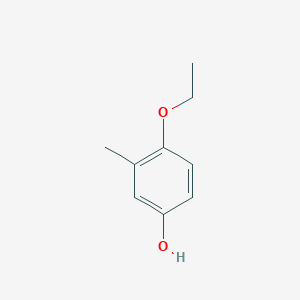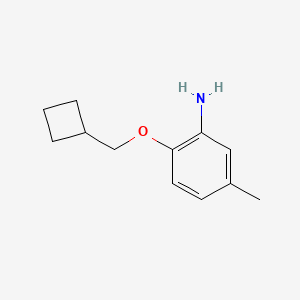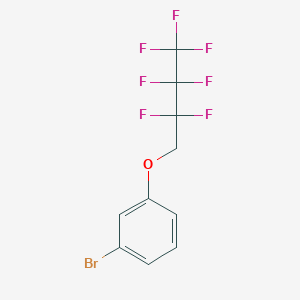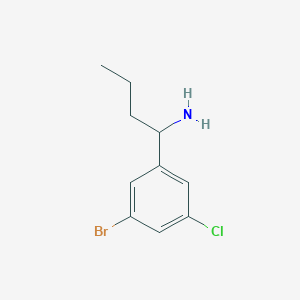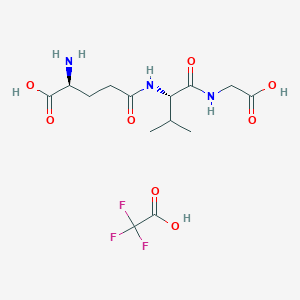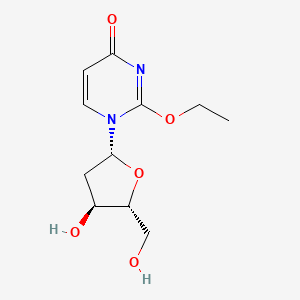
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This compound, in particular, is characterized by its ability to form strong ionic bonds, making it useful in a variety of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride typically involves the reaction of N,N-dimethyl-2-propen-1-amine with a fluorinating agent. One common method is to react N,N-dimethyl-2-propen-1-amine with hydrogen fluoride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the raw materials, the controlled addition of the fluorinating agent, and the subsequent purification of the final product to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other halides or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Polymerization Reactions: The presence of the propenyl group allows for polymerization reactions, forming homopolymers or copolymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides like chloride or bromide, and nucleophiles such as hydroxide or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Polymerization Reactions: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Polymerization Reactions: Products include homopolymers and copolymers with varying properties depending on the monomers used.
Scientific Research Applications
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cell membranes and ion channels due to its ionic properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Used in the production of polymers, coatings, and adhesives due to its ability to form strong ionic bonds.
Mechanism of Action
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride involves its ability to interact with negatively charged surfaces, such as bacterial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to form strong ionic bonds makes it useful in various chemical processes, including polymerization and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride
- 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, bromide
- N,N-Dimethyl-N-2-propenyl-2-propen-1-aminium chloride
Uniqueness
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride is unique due to the presence of the fluoride ion, which imparts distinct chemical properties compared to its chloride and bromide counterparts. The fluoride ion is smaller and more electronegative, leading to stronger ionic interactions and different reactivity patterns. This makes the fluoride compound particularly useful in applications requiring strong ionic bonds and specific reactivity.
Properties
CAS No. |
65567-07-9 |
|---|---|
Molecular Formula |
C8H16FN |
Molecular Weight |
145.22 g/mol |
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;fluoride |
InChI |
InChI=1S/C8H16N.FH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 |
InChI Key |
SKOQXEHJFVOJOM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



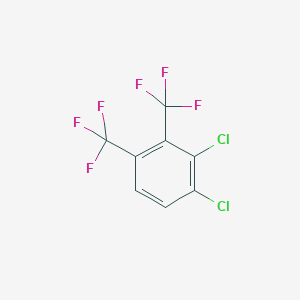

![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
